molecular formula C17H13Br2N3O B213752 N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Cat. No. B213752
M. Wt: 435.1 g/mol
InChI Key: ZEKSQLZEXGFQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has been synthesized using different methods.

Scientific Research Applications

N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide has been used in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to have potential anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent. Additionally, this compound has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
Studies have shown that N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide has several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in cell proliferation, which may contribute to its anticancer activity. It has also been reported to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, this compound has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been reported to have potential anticancer and anti-inflammatory activity, which makes it a promising compound for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide. One of the future directions is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to explore its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-bromoaniline and 4-bromo-1H-pyrazole-1-carboxaldehyde in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. Another method involves the reaction of 2-bromobenzoyl chloride and 4-bromo-1H-pyrazole-1-carboxaldehyde in the presence of potassium carbonate and DMF. The resulting intermediate is then reacted with 2-bromoaniline to obtain the final product.

properties

Product Name

N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Molecular Formula

C17H13Br2N3O

Molecular Weight

435.1 g/mol

IUPAC Name

N-(2-bromophenyl)-4-[(4-bromopyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C17H13Br2N3O/c18-14-9-20-22(11-14)10-12-5-7-13(8-6-12)17(23)21-16-4-2-1-3-15(16)19/h1-9,11H,10H2,(H,21,23)

InChI Key

ZEKSQLZEXGFQIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)Br

Origin of Product

United States

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